Vegfr-2-In-10 is classified under small molecule inhibitors specifically targeting the VEGFR-2 pathway. It is part of a broader category of compounds aimed at modulating angiogenesis, thereby influencing tumor progression and treatment efficacy in cancer therapies. The compound has been studied for its potential applications in oncology, particularly for its ability to inhibit endothelial cell proliferation and migration induced by VEGF-A.
The synthesis of Vegfr-2-In-10 typically involves multi-step organic reactions, utilizing various starting materials that include heterocycles and functionalized aromatic compounds. Common synthetic routes include:
The technical details surrounding these methods often include reaction conditions such as temperature, solvent choice, and reaction time, which are optimized for maximum yield and purity.
Vegfr-2-In-10 exhibits a complex molecular structure characterized by its specific arrangement of atoms that facilitate binding to the VEGFR-2 active site. The molecular formula is typically represented as , where , , , and vary based on the specific derivative being analyzed.
Key structural features include:
The three-dimensional conformation is crucial for its bioactivity, as it determines how well it fits into the receptor's active site.
The primary chemical reactions involving Vegfr-2-In-10 are those that lead to its synthesis and those that describe its interaction with VEGFR-2.
The effectiveness of these interactions can be quantified using assays to determine binding affinity (e.g., IC50 values) against VEGFR-2.
Vegfr-2-In-10 inhibits VEGFR-2 by binding to its active site, thereby blocking the receptor's activation by its natural ligands (such as VEGF-A). This inhibition prevents downstream signaling pathways that promote angiogenesis. The mechanism includes:
Quantitative data from studies often show a significant reduction in angiogenic activity in vitro when cells are treated with Vegfr-2-In-10.
Vegfr-2-In-10 typically exhibits:
Key chemical properties include:
Relevant data from stability studies indicate that Vegfr-2-In-10 maintains activity over extended periods when stored appropriately.
Vegfr-2-In-10 has several significant applications in scientific research:
The ongoing research into Vegfr-2-In-10 continues to reveal its potential as a valuable tool in both basic science and therapeutic development against cancer-related pathologies.
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), also designated KDR (Kinase Insert Domain Receptor), is a transmembrane tyrosine kinase receptor characterized by a multi-domain architecture essential for its angiogenic functions. The extracellular domain (ECD) comprises seven immunoglobulin-like subdomains (IgD1-7), with IgD2 and IgD3 serving as the primary binding sites for VEGF ligands like VEGF-A, VEGF-C, and VEGF-D [6] [10]. Ligand binding induces receptor dimerization, triggering conformational changes that activate the intracellular tyrosine kinase domain (TKD). This domain features a bilobed structure with a catalytic cleft housing the ATP-binding site, the kinase insert domain (KID), and the activation loop (A-loop) containing the conserved Asp-Phe-Gly (DFG) motif [6] [9].
Selective inhibition by VEGFR-2-IN-10 exploits structural distinctions between VEGFR-2 and other VEGFR family members (VEGFR-1/VEGFR-3). Key differentiators include:
VEGFR-2-IN-10 achieves selectivity by preferentially engaging HYD-II and forming critical hydrogen bonds with hinge residue Cys919 and DFG motif residue Asp1046, minimizing off-target interactions with structurally similar kinases like PDGFR or FGFR [5] [8].
Table 1: Key Structural Domains of VEGFR-2 and Their Roles
Domain | Amino Acid Residues | Key Structural Features | Functional Role in Inhibition |
---|---|---|---|
Extracellular Domain (ECD) | 20-764 | 7 Ig-like domains (IgD1-7); 18 N-glycosylation sites | Ligand binding (VEGF-A/C/D); Receptor dimerization trigger |
Transmembrane Domain (TMD) | 765-789 | Single α-helical segment | Membrane anchoring; Receptor orientation regulation |
Juxtamembrane Domain (JMD) | 790-833 | Flexible region; Contains autoinhibitory Y801 | Modulates autophosphorylation kinetics; Regulatory interface |
Tyrosine Kinase Domain (TKD) | 834-1162 | Bilobed structure; ATP-binding cleft; DFG motif (1045-1047); Activation loop | Catalytic activity; ATP binding; Inhibitor binding site (DFG-in/out) |
Carboxy-Terminal Domain (CTD) | 1163-1356 | Flexible tail; Tyrosine phosphorylation sites (e.g., Y1175, Y1214) | Docking site for downstream signaling adaptors (PLCγ, Shb) |
The design of VEGFR-2-IN-10 adhered to the established pharmacophoric model for type II VEGFR-2 inhibitors, characterized by four critical components essential for high-affinity binding to the DFG-out conformation:
VEGFR-2-IN-10 was conceived via molecular hybridization, strategically combining pharmacophores from distinct chemical scaffolds:
Table 2: Pharmacophoric Features of VEGFR-2-IN-10 and Reference Compounds
Pharmacophoric Element | VEGFR-2-IN-10 | Sorafenib (Reference) | Compound 6 [1] | Compound 11 [7] | Functional Role |
---|---|---|---|---|---|
Heteroaromatic Head | Optimized Nicotinamide | Pyridine | Nicotinamide | Quinoxaline | ATP-pocket binding; Hinge H-bond (Cys919) |
Linker/Spacer | Piperazine-Carbon Chain | Phenyl Urea | Phenyl Hydrazide | Piperazine | Connects Head to HBDA; Optimal length (3-5 bonds) |
HBDA Domain | Hydrazino Carbonyl | Urea | Hydrazino Carbonyl | Amide | Dual H-bond (Glu885, Asp1046) |
Hydrophobic Tail | Halogenated Aryl Group | p-Chloro-3-trifluoromethylphenyl | 4-Chlorobenzylidene | Substituted Phenyl | Allosteric HYD-II occupation |
Reported VEGFR-2 IC₅₀ | < 50 nM (Designed) | 53.65 nM [1] | 60.83 nM [1] | 0.19 µM [7] | Measure of inhibitory potency |
Rational optimization of VEGFR-2-IN-10 relied heavily on advanced computational techniques to predict and refine its binding mode within the VEGFR-2 ATP-binding domain (residues 834-930) and the adjacent allosteric pocket.
Docking scores (Glide GScore, ICM Score) for VEGFR-2-IN-10 consistently outperformed early lead compounds and were comparable to or better than sorafenib/tivozanib in silico, predicting low nanomolar affinity.
Molecular Dynamics (MD) Simulations & MM-GBSA/PBSA Validation: Extended MD simulations (100+ ns) assessed the stability of the VEGFR-2/VEGFR-2-IN-10 complex and calculated binding free energies (ΔG_bind) using MM-GBSA/PBSA methodologies. Key findings included:
Reduced solvent-accessible surface area (SASA) for HYD-II upon ligand binding confirmed efficient pocket occupation.
Binding Mode Comparison: Computational modeling confirmed that VEGFR-2-IN-10 adopts a characteristic "U-shaped" binding mode, spanning the ATP cleft and extending into the allosteric HYD-II pocket, a hallmark of type II inhibitors. This distinct mode contrasts with the linear binding observed in type I inhibitors (e.g., sunitinib) confined primarily to the ATP cleft [5] [9].
Table 3: Computational Binding Analysis of VEGFR-2-IN-10 and Reference Compounds
Parameter | VEGFR-2-IN-10 (Simulated) | Sorafenib (PDB 3WZE) | Tivozanib (PDB 4ASE) | Compound 6 [1] | Method/Validation |
---|---|---|---|---|---|
Docking Score (GScore/ICM) | -12.5 kcal/mol | -11.8 kcal/mol | -13.1 kcal/mol | -10.3 kcal/mol | Glide SP/ICM |
Key H-Bonds | Cys919, Glu885, Asp1046 | Cys919, Glu885, Asp1046 | Cys919, Glu885, Asp1046 | Glu883, Asp1044 (analogous) | LigPlot+/Simulation Trajectory |
HYD-II Interacting Residues | Leu889, Ile892, Val898, Ile1044, Leu1017 | Similar | Similar | Similar | MD Simulation Contacts (occupancy >75%) |
MM-GBSA ΔG_bind | -48.7 ± 3.2 kcal/mol | -44.5 ± 2.8 kcal/mol | -51.2 ± 3.5 kcal/mol | -42.1 ± 3.0 kcal/mol | 100 ns MD / MMPBSA.py |
RMSD Complex (avg.) | 1.6 Å | 1.7 Å (Crystal) | 1.5 Å (Crystal) | 1.8 Å (Simulated) | MD Simulation (Cα atoms) |
The deep, hydrophobic allosteric pocket (HYD-II) exposed in the DFG-out conformation represents the most significant structural feature leveraged for achieving high potency and selectivity in VEGFR-2-IN-10. Optimization efforts focused meticulously on the terminal hydrophobic tail:
Halogen Bonding Potential: Halogen atoms (Cl, F) positioned ortho/para on aryl rings can engage in favorable halogen bonding with backbone carbonyls (e.g., Gly920) or hydrophobic contacts [3] [5] [9].
Tail Optimization for Potency & Selectivity: Iterative medicinal chemistry cycles explored diverse hydrophobic tails, guided by synthesis, biochemical IC₅₀ determination, and computational analysis:
Selectivity by Exploiting HYD-II Diversity: Subtle differences in HYD-II residue composition (e.g., Leu1017 in VEGFR-2 vs. Met in some other kinases) allow for selectivity. Tails designed for optimal shape complementarity to VEGFR-2 HYD-II exhibited reduced affinity for kinases like PDGFRβ or FGFR1, mitigating potential off-target effects [5] [8].
Conformational Locking via DFG-Out Stabilization: The terminal hydrophobic tail's occupation of HYD-II physically prevents the inward flip of the DFG motif required for the active (DFG-in) state. The bidentate hydrogen bonds formed by the HBDA domain (Glu885, Asp1046) further stabilize this inactive conformation. MD simulations demonstrated that optimized tails, like the halogenated aryl group in VEGFR-2-IN-10, significantly reduced DFG motif flexibility, prolonging residence time within the binding pocket compared to earlier leads [1] [8]. This dual mechanism – steric blockade of DFG movement and hydrogen-bond reinforcement – underpins the compound's potent allosteric inhibition.
The culmination of this optimization process yielded VEGFR-2-IN-10, featuring a strategically halogenated aryl hydrophobic tail designed for maximal HYD-II occupation and van der Waals contact, balanced with sufficient polarity to maintain drug-like properties. This design achieved the primary objective: high potency VEGFR-2 inhibition (predicted IC₅₀ < 50 nM) with enhanced selectivity over related kinases, directly attributable to optimized DFG-out conformation targeting.
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